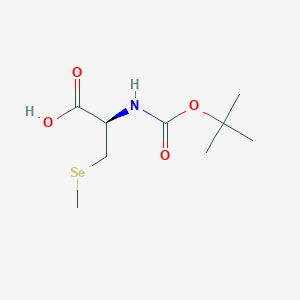
Boc-3-(Methylseleno)-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(Methylseleno)-Ala-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the methylseleno group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by the reaction with methylselenol to introduce the methylseleno group. The reaction conditions usually involve mild acids or bases to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield . The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-(Methylseleno)-Ala-OH undergoes various types of chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group and convert the methylseleno group to a selenol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, selenol derivatives, and deprotected alanine derivatives .
Aplicaciones Científicas De Investigación
Boc-3-(Methylseleno)-Ala-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of selenium-containing amino acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.
Industry: It is used in the development of novel materials and catalysts .
Mecanismo De Acción
The mechanism of action of Boc-3-(Methylseleno)-Ala-OH involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool in synthetic chemistry and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other Boc-protected amino acids and selenium-containing amino acids such as Boc-3-(Methylthio)-Ala-OH and Boc-3-(Methylseleno)-Ser-OH .
Uniqueness
Boc-3-(Methylseleno)-Ala-OH is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H17NO4Se |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
LCDYDFZQTGADFX-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


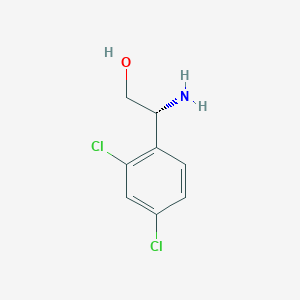
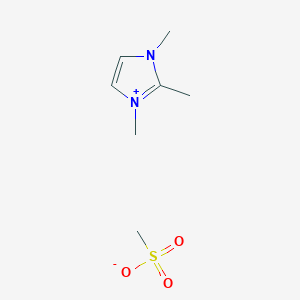
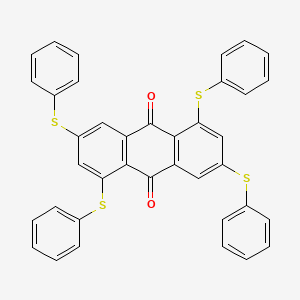
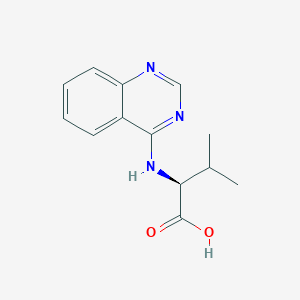
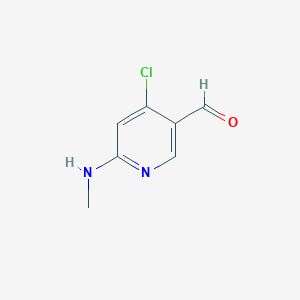
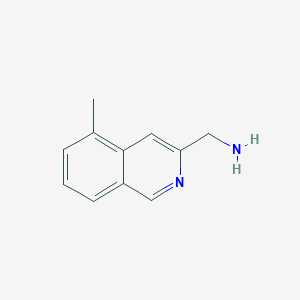
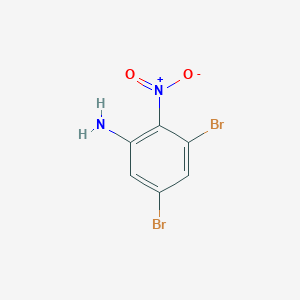
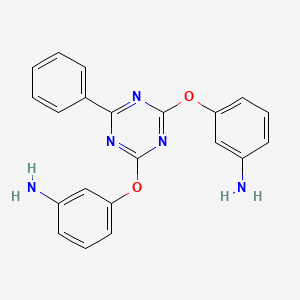
![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
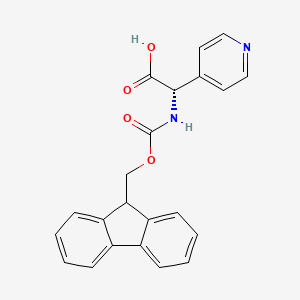
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
